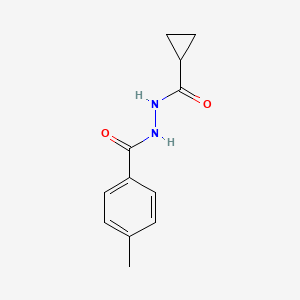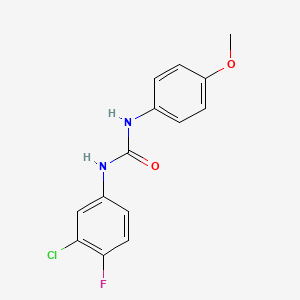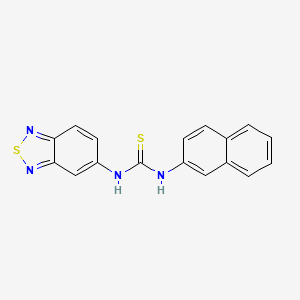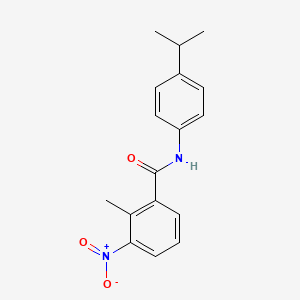
N'-(cyclopropylcarbonyl)-4-methylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylcarbonyl)-4-methylbenzohydrazide, also known as CCMB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCMB belongs to the class of hydrazides and has been studied for its diverse biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties.
作用機序
The mechanism of action of N'-(cyclopropylcarbonyl)-4-methylbenzohydrazide is not fully understood. However, it has been reported to target multiple signaling pathways involved in various biological processes. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. This compound has also been reported to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit diverse biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are associated with various inflammatory disorders. This compound has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been reported to possess anti-microbial activity against various bacterial strains.
実験室実験の利点と制限
N'-(cyclopropylcarbonyl)-4-methylbenzohydrazide has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. This compound has also been reported to exhibit low toxicity in vitro and in vivo. However, there are some limitations to the use of this compound in lab experiments. This compound has poor solubility in water, which can limit its use in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its biological effects.
将来の方向性
There are several future directions for the study of N'-(cyclopropylcarbonyl)-4-methylbenzohydrazide. One potential area of research is the development of this compound as a therapeutic agent for the treatment of inflammatory disorders and cancer. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its diverse biological activities. The development of more efficient synthesis methods for this compound could also be an area of future research. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess diverse biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. The mechanism of action of this compound is not fully understood, but it has been reported to target multiple signaling pathways involved in various biological processes. This compound has several advantages as a research tool, but there are also some limitations to its use in lab experiments. Future research on this compound could lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
The synthesis of N'-(cyclopropylcarbonyl)-4-methylbenzohydrazide involves the reaction of 4-methylbenzohydrazide with cyclopropanecarbonyl chloride in the presence of triethylamine as a catalyst. The reaction takes place at room temperature and produces this compound as a white crystalline solid. The yield of this compound is reported to be around 70-80% with a purity of 98%.
科学的研究の応用
N'-(cyclopropylcarbonyl)-4-methylbenzohydrazide has been extensively studied for its diverse biological activities. It has been reported to possess anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential as an anti-diabetic and anti-oxidant agent. The anti-inflammatory activity of this compound has been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
特性
IUPAC Name |
N'-(cyclopropanecarbonyl)-4-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-2-4-9(5-3-8)11(15)13-14-12(16)10-6-7-10/h2-5,10H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGWKVMIWHMGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5876749.png)
![2-methoxy-6-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5876757.png)
![methyl [(5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]acetate](/img/structure/B5876768.png)
![3-amino-4-imino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B5876770.png)
![4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5876779.png)
![N-[1-[(cyclohexylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5876786.png)
![N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5876795.png)
![8-ethyl-3,3-dimethyl-6-(1-piperidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5876799.png)

![methyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5876820.png)

![2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5876840.png)
![N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5876851.png)
